molecular formula C10H12Cl2N2S B6543728 [2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2034154-30-6

[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride

Cat. No.: B6543728
CAS No.: 2034154-30-6
M. Wt: 263.19 g/mol
InChI Key: QEONUUMWQMAEFV-UHFFFAOYSA-N
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Description

[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2S and a molecular weight of 263.19 g/mol . This compound is characterized by the presence of a thiophene ring and a pyridine ring, which are connected by a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride typically involves the formation of the thiophene and pyridine rings followed by their coupling. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Suzuki cross-coupling reactions is also common in the synthesis of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group can yield the corresponding amine .

Scientific Research Applications

[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride apart is its unique combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(2-thiophen-2-ylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9;;/h1-6H,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEONUUMWQMAEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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